N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine
Description
Properties
CAS No. |
87148-56-9 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C18H21N3O/c1-3-21(4-2)12-13-22-18-19-14-17(15-20-18)11-10-16-8-6-5-7-9-16/h5-9,14-15H,3-4,12-13H2,1-2H3 |
InChI Key |
XTJLRTKKUVEAJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC=C(C=N1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Phenylethynyl Group: The phenylethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Ethanamine Moiety: The final step involves the nucleophilic substitution of the pyrimidine ring with N,N-diethylethanolamine under basic conditions.
Industrial Production Methods
Industrial production of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((5-(phenylethynyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylethynyl group may facilitate binding through π-π interactions, while the ethanamine moiety can form hydrogen bonds with target proteins. These interactions can lead to the activation or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs with Boronate Esters
Compound : N,N-Dimethyl-2-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine ()
- Structure: Pyridine ring substituted with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and linked to a dimethylaminoethyl ether.
- Key Differences : Replaces pyrimidine with pyridine and substitutes phenylethynyl with a boronate ester. Boronate esters are often used in Suzuki-Miyaura cross-coupling reactions, suggesting utility in synthetic chemistry rather than direct bioactivity .
Compound : N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine ()
- Structure : Pyrimidine substituted with a boronate ester at C5 and an aniline group at C2.
- Key Differences: Lacks the ethanamine chain but shares the pyrimidine core. The phenylamino group may enhance π-π stacking interactions compared to the phenylethynyl group in the target compound .
Table 1: Pyrimidine Derivatives Comparison
| Compound Name | Core Heterocycle | C5 Substituent | C2 Substituent | Molecular Weight | Potential Application |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | Phenylethynyl | Diethylaminoethyl ether | ~341.4* | Drug discovery, catalysis |
| N,N-Dimethyl-2-{[4-(boronate)pyridin-2-yl]oxy}ethanamine | Pyridine | Boronate ester | Dimethylaminoethyl ether | 302.37 | Synthetic intermediate |
| N-Phenyl-5-(boronate)pyrimidin-2-amine | Pyrimidine | Boronate ester | Phenylamino | 297.16 | Cross-coupling reactions |
*Calculated based on formula C₁₉H₂₁N₃O.
Benzimidazole and Imidazole Derivatives
- Structure : N,N-Diethyl ethanamine linked to a nitro-substituted benzimidazole with an isopropoxybenzyl group.
- Key Differences : Replaces pyrimidine with benzimidazole, a larger aromatic system. The nitro group and isopropoxybenzyl substitution are associated with opioid receptor activity, highlighting how heterocycle choice dictates pharmacological targeting .
Compound : Etazene (Desnitroetonitazene) ()
- Structure : N,N-Diethyl ethanamine attached to an unsubstituted benzimidazol-1-yl group.
Table 2: Heterocyclic Amine Derivatives
| Compound Name | Core Heterocycle | Key Substituents | Molecular Weight | Bioactivity Profile |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Phenylethynyl, diethylaminoethyl | ~341.4 | Undocumented (structural novelty) |
| Isotonitazene | Benzimidazole | Nitro, isopropoxybenzyl | 439.5 | Opioid receptor modulation |
| Etazene | Benzimidazole | None (simple benzimidazol-1-yl) | 335.4 | Analgesic (potentially weaker) |
Pyrimidine-Amine Hybrids in Drug Discovery
- Structure: 5-(Furan-3-yl)-4-(p-tolyl)pyrimidin-2-yl linked to a piperazinyl-dimethylaminoethyl chain.
- Key Differences : Incorporates a piperazine ring and furan substituent. Piperazine enhances solubility, while furan may influence metabolic oxidation pathways. This compound was synthesized as a CARM1 inhibitor, demonstrating pyrimidine’s versatility in epigenetics .
Structural and Functional Implications
- Solubility: The diethylaminoethyl chain may improve water solubility relative to non-amine-containing analogs (e.g., ’s boronate derivatives).
- Bioactivity : While benzimidazole derivatives () show CNS activity, pyrimidine-amine hybrids () are more common in kinase or epigenetic targets. The target compound’s bioactivity remains speculative without direct data.
Biological Activity
N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine, a synthetic organic compound with the molecular formula C18H21N3O, has garnered attention for its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly regarding anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure includes a pyrimidine core linked to a phenylethynyl group and an ethanamine moiety. Key properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 87148-56-9 |
| Molecular Formula | C18H21N3O |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | N,N-diethyl-2-[5-(2-phenylethynyl)pyrimidin-2-yl]oxyethanamine |
| LogP | 2.597 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The phenylethynyl group enhances binding through π-π interactions, while the ethanamine moiety can form hydrogen bonds with target proteins. This interaction can modulate enzyme activities or receptor functions, influencing specific biochemical pathways involved in inflammation and cancer progression.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-cancer effects. A study demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that this compound may have similar effects .
Anti-Inflammatory Effects
In vitro studies using murine macrophage cell lines (RAW 264.7) have shown that compounds with similar structures can modulate inflammatory responses. Specifically, treatment with these compounds resulted in increased production of anti-inflammatory mediators, indicating potential therapeutic applications in chronic inflammatory conditions .
Case Studies and Research Findings
-
Study on Anti-Cancer Activity :
- A series of compounds based on the pyrimidine scaffold were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation, highlighting the potential of this compound as a lead compound for further development in cancer therapy.
-
Inflammation Modulation :
- In a controlled study, RAW 264.7 cells were treated with varying concentrations of this compound. The findings showed a dose-dependent increase in the production of prostaglandins and cytokines, suggesting that this compound can effectively modulate inflammatory pathways and may serve as a candidate for treating inflammatory diseases .
Q & A
Q. What synthetic strategies are effective for constructing the pyrimidine core in this compound?
The pyrimidine core can be synthesized via cyclization reactions using appropriately substituted precursors. For example, a cyclocondensation reaction between α,β-unsaturated carbonyl compounds and amidines or urea derivatives under acidic or basic conditions is a common approach. Evidence from similar pyrimidine-based compounds suggests using microwave-assisted synthesis to improve reaction efficiency and regioselectivity . Post-cyclization functionalization (e.g., Sonogashira coupling for phenylethynyl introduction) can be employed to attach the ethanamine side chain. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are optimal for structural characterization?
- NMR (¹H/¹³C): Essential for confirming regiochemistry of substitutions on the pyrimidine ring and verifying diethylamine connectivity.
- LC-QTOF-MS: Provides high-resolution mass data to confirm molecular formula and detect impurities (<0.5% threshold) .
- FT-IR: Validates functional groups (e.g., C≡C stretch from phenylethynyl at ~2100 cm⁻¹).
- HPLC-PDA: Ensures >95% purity using C18 columns with acetonitrile/water mobile phases .
Q. How should researchers design initial biological screening assays for this compound?
Prioritize target-agnostic assays (e.g., cell viability screens in cancer lines like MV4-11 or MCF-7) to identify broad bioactivity. Use dose-response curves (0.1–100 µM) with 72-hour incubation to assess IC₅₀ values. Parallel counter-screens in non-cancerous cell lines (e.g., HEK293) evaluate selectivity. Reference protocols from CDK4/6 inhibitor studies, where pyrimidine analogs showed nanomolar potency .
Advanced Research Questions
Q. How can researchers experimentally validate hypothesized kinase inhibition mechanisms?
- Biochemical Assays: Use recombinant kinases (e.g., CDK4/6, EGFR) in ATP-competitive assays with [γ-³²P]ATP. Measure inhibition via scintillation counting .
- Cellular Target Engagement: Employ Western blotting to monitor downstream biomarkers (e.g., phosphorylated Rb for CDK4/6 inhibition).
- Structural Analysis: Perform X-ray crystallography or molecular docking to map binding interactions (e.g., pyrimidine N1 with kinase hinge region) .
Q. How to resolve contradictions in bioactivity data across different assay platforms?
Cross-validate using orthogonal methods:
- In vitro vs. in vivo: Compare cell-free enzyme assays (e.g., kinase inhibition) with xenograft models (e.g., tumor growth suppression in mice) .
- Species-specific differences: Test human vs. murine hepatocyte metabolism to explain discrepancies in toxicity profiles.
- Assay conditions: Control for variables like serum protein binding (use low-FBS media) or redox interference (include antioxidant controls) .
Q. What computational strategies predict metabolic stability and toxicity liabilities?
- In silico ADME: Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Focus on demethylation or oxidation of the diethylamine group.
- Molecular Dynamics (MD): Simulate hepatic microsome interactions to identify labile bonds (e.g., ester hydrolysis).
- Toxicity Profiling: Apply Derek Nexus for structural alerts (e.g., nitro groups from benzimidazole analogs linked to genotoxicity) .
Q. How to optimize synthetic routes for scalability while maintaining purity?
- Process Chemistry: Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst Screening: Test Pd/C or Ni catalysts for Sonogashira coupling efficiency at reduced temperatures.
- Crystallization Studies: Optimize solvent-antisolvent pairs (e.g., ethanol/water) to enhance yield and polymorph control .
Methodological Considerations
- Data Contradictions: Address conflicting bioactivity by repeating assays with stricter controls (e.g., LC-MS verification of compound stability in media) .
- Regioselectivity Challenges: Use directing groups (e.g., boronic esters) during pyrimidine functionalization to ensure correct substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
